3-Cyclohexyl-D-alanine hydrate
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Overview
Description
3-Cyclohexyl-D-alanine hydrate is a derivative of alanine, an amino acid. This compound is known for its unique structure, which includes a cyclohexyl group attached to the propanoic acid backbone. It is a naturally occurring amino acid found in the human body and is an important component of many proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-D-alanine hydrate typically involves the reaction of cyclohexylamine with acrylonitrile, followed by hydrogenation and hydrolysis. The reaction conditions often include the use of catalysts such as palladium on carbon for the hydrogenation step and acidic or basic conditions for the hydrolysis step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-D-alanine hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Cyclohexylpropanoic acid derivatives.
Reduction: Cyclohexylpropylamine derivatives.
Substitution: Various substituted cyclohexylpropanoic acid derivatives.
Scientific Research Applications
3-Cyclohexyl-D-alanine hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including its effects on metabolic pathways.
Industry: Utilized in the production of various biochemical products and as a research tool in the development of new materials
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-D-alanine hydrate involves its incorporation into proteins and enzymes, where it can influence their structure and function. It acts as a substrate for various enzymatic reactions and can modulate metabolic pathways by interacting with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyclohexylpropanoic acid: The non-hydrated form of the compound.
Cyclohexylalanine: Another derivative of alanine with a cyclohexyl group.
Cyclohexylglycine: A similar compound with a glycine backbone instead of alanine
Uniqueness
3-Cyclohexyl-D-alanine hydrate is unique due to its specific structure, which includes both an amino group and a cyclohexyl group attached to the propanoic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in scientific research .
Properties
IUPAC Name |
2-amino-3-cyclohexylpropanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJQIWAIDCEDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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